molecular formula C10H20N4S B13616155 n1-((1,2,3-Thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine

n1-((1,2,3-Thiadiazol-4-yl)methyl)-n3,n3-diethylpropane-1,3-diamine

Cat. No.: B13616155
M. Wt: 228.36 g/mol
InChI Key: AGVJAGVCGBMEML-UHFFFAOYSA-N
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Description

N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine typically involves the reaction of a thiadiazole derivative with a suitable amine. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxaldehyde with N,N-diethylpropane-1,3-diamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Employed in the development of agrochemicals and pesticides due to its bioactive properties.

Mechanism of Action

The mechanism of action of N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((1,2,3-Thiadiazol-4-yl)methyl)-N3,N3-diethylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of both thiadiazole and diethylpropane-1,3-diamine moieties.

Properties

Molecular Formula

C10H20N4S

Molecular Weight

228.36 g/mol

IUPAC Name

N',N'-diethyl-N-(thiadiazol-4-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C10H20N4S/c1-3-14(4-2)7-5-6-11-8-10-9-15-13-12-10/h9,11H,3-8H2,1-2H3

InChI Key

AGVJAGVCGBMEML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CSN=N1

Origin of Product

United States

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